5,6,7,8-Tetrahydroquinoline
Overview
Description
5,6,7,8-Tetrahydroquinoline: is an organic compound with the molecular formula C₉H₁₁N . It is a derivative of quinoline, where the benzene ring is partially hydrogenated. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Biochemical Pathways
THQ’s downstream effects involve pathways related to liver function, detoxification, and metabolism. These include cytochrome P450 enzymes (CYPs) responsible for drug metabolism and xenobiotic processing .
Action Environment
Environmental factors, such as diet, exposure to toxins, and liver health, likely influence THQ’s efficacy and stability
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Carbon Dioxide Reaction: One common method involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by reaction with carbon dioxide to form carboxylic esters.
Reaction with Trimethylsilyl Isocyanate: Another method involves the reaction of the 8-lithio derivative of this compound with trimethylsilyl isocyanate, followed by mild hydrolysis to yield carboxamides and thio-carboxamides.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroquinoline can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: This compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Quinoline and its derivatives.
Reduction Products: Various hydrogenated quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with functional groups like halogens, alkyl, and acyl groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5,6,7,8-Tetrahydroquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: This compound and its derivatives have been studied for their potential pharmacological activities, including anticancer, antiviral, and antioxidant properties
Industry:
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, differs by having an unsaturated benzene ring.
5,6,7,8-Tetrahydroquinoxaline: Another similar compound, differing by having a nitrogen atom in the benzene ring.
Uniqueness:
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGQEKUTLYWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146911 | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
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CAS No. |
10500-57-9 | |
Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10500-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | ChemIDplus | |
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Record name | 10500-57-9 | |
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Record name | 5,6,7,8-Tetrahydroquinoline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924 | |
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Record name | 5,6,7,8-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,6,7,8-tetrahydroquinoline?
A1: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, mass spectrometry data is available for both this compound and its isomer, 1,2,3,4-tetrahydroquinoline. Their fragmentation patterns, influenced by the position of the saturated ring, have been characterized. Deuterated analogs of both isomers have also been analyzed to further understand the fragmentation mechanisms. []
Q3: What is a common starting material for the synthesis of this compound?
A3: Quinoline is commonly used as a starting material for the synthesis of this compound. Catalytic hydrogenation of quinoline, followed by isomerization, can lead to the formation of the desired product. []
Q4: Can 5,6,7,8-tetrahydroquinolines be synthesized from Mannich bases?
A4: Yes, a recent method utilizes Mannich bases as enone precursors in a domino reaction with an enolizable ketone and ammonia. This environmentally friendly method, promoted by Montmorillonite K-10, provides a regioselective pathway for synthesizing diverse polysubstituted pyridines and 5,6,7,8-tetrahydroquinolines. []
Q5: How are this compound-8-carboxamides and thiocarboxamides prepared?
A5: Reacting the 8-lithio derivative of this compound with trimethylsilyl isocyanate or isothiocyanate, followed by hydrolysis, offers a convenient one-step synthesis for these compounds. []
Q6: Can di-isopropylcyanamide be used to synthesize 8-cyano-5,6,7,8-tetrahydroquinolines?
A6: Yes, di-isopropylcyanamide is an effective reagent for converting 8-lithio-5,6,7,8-tetrahydroquinolines into their corresponding 8-cyano derivatives. Interestingly, 8,8-dicyano derivatives are not formed during this reaction. []
Q7: What factors influence the reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with silyl isothiocyanates?
A7: Solvent polarity and the steric and electronic properties of the substituents on silicon significantly influence whether the reaction favors carbophilic attack (thioamidation) or silicophilic attack. []
Q8: Are there regioselective syntheses available for optically active methyl-substituted 5,6,7,8-tetrahydroquinolines?
A8: Yes, five different synthetic routes have been explored for the regioselective preparation of optically active (R)-5-methyl- and (R)-7-methyl-5,6,7,8-tetrahydroquinolines, starting from (+)-(R)-3-methylcyclohexanone. []
Q9: Do this compound derivatives exhibit anti-inflammatory activity?
A9: Yes, modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines, known for their antiulcer properties, have led to the development of compounds with notable in vivo anti-inflammatory activity. These include alkenes derived from 5,6,7,8-tetrahydroquinolines, analogs where the 8-benzylidene CH linkage is replaced, and 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines. [, ]
Q10: Have any this compound derivatives shown potential as antihypoxic agents?
A10: Yes, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and their pyridocinnoline derivatives, synthesized by reacting with substituted hydrazines, have demonstrated promising antihypoxic activity in normobaric hypoxia models. The presence and position of substituents on the phenyl ring significantly influence their activity. []
Q11: What is the antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide)?
A11: Tiquinamide displays potent antisecretory activity in various animal models. It effectively inhibits basal and stimulated gastric acid secretion in rats, guinea pigs, cats, dogs, and monkeys. This suggests a potential therapeutic application in managing gastric acid secretion. [, , ]
Q12: What are the potential applications of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric catalysis?
A12: Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, like CAMPY and Me-CAMPY, are promising ligands for Cp* metal complexes used in the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. These reactions are important for synthesizing biologically relevant alkaloids. While enantioselectivities are currently modest, achieving full conversion with hindered substrates highlights their potential for further development. []
Q13: Do this compound derivatives exhibit any affinity for dopamine receptors?
A13: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and tested for their affinity towards dopamine receptors. While they don't interact with the D-1 receptor, some derivatives, particularly those with N-n-propyl-N-phenylethylamino or N,N-di-n-propylamino groups, effectively displace spiperone from D-2 receptor binding sites. []
Q14: What is the significance of 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline in pharmaceutical research?
A14: 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline is a key intermediate in the synthesis of Huperzine A, a compound known for its potential therapeutic benefits in Alzheimer's disease. A five-step synthetic route has been developed, using readily available starting materials, to produce this crucial intermediate. []
Q15: What are the critical properties of this compound?
A15: The critical temperature of this compound is 746 ± 2 K, while its critical density is 304 ± 3 kg·mol-1. The critical pressure, derived from fitting procedures, is 3975 ± 40 kPa. This information is valuable for understanding the behavior of the compound under extreme conditions. []
Q16: How does the presence of this compound affect the hydrotreatment of 8-hydroxyquinoline?
A16: During the hydrotreatment of 8-hydroxyquinoline, it primarily undergoes hydrodeoxygenation through various pathways to form this compound. This highlights the compound's role as an intermediate in the hydrodenitrogenation network of quinoline. []
Q17: Have any computational studies been conducted on this compound derivatives?
A17: Yes, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds within the active site of p38 mitogen-activated protein kinase (MAPK) have been performed. These studies aim to identify potential anti-inflammatory lead compounds. 2-(Pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine emerged as a promising candidate due to its favorable binding energy. []
Q18: How does the structure of this compound derivatives relate to their anti-inflammatory activity?
A18: The structure of this compound derivatives significantly impacts their anti-inflammatory activity. For instance, modifications to the 8-benzylidene group, replacement of the CH linkage in 8-benzylidene derivatives, and substitutions at the 2-position of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines all affect the potency and efficacy in models of inflammation. [, ]
Q19: How is this compound metabolized?
A19: While specific details about the metabolic pathways of this compound are not provided in the articles, its role as an intermediate in the hydrodenitrogenation of quinoline suggests that it likely undergoes further degradation or transformation in biological systems. Further research is needed to fully elucidate its metabolic fate. []
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